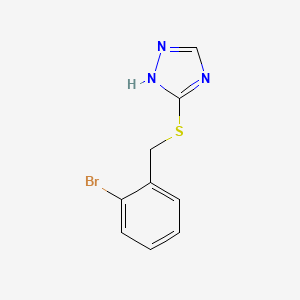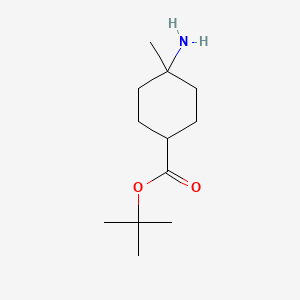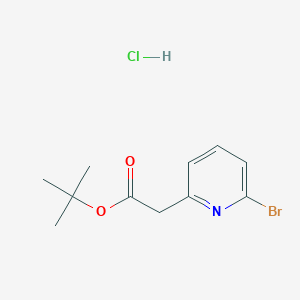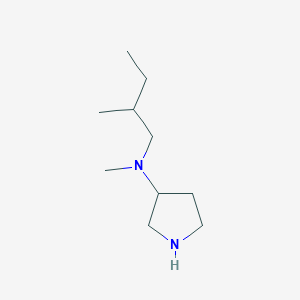
1-(3-Chloro-2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)piperazine typically involves the reaction of 3-chloro-2-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazines .
Applications De Recherche Scientifique
Medicinal Chemistry: It has been explored as a potential psychoactive substance and may have applications in the development of new therapeutic agents.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter activity, providing insights into its potential effects on the central nervous system.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, making it valuable in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those related to serotonin and dopamine. This interaction can modulate neurotransmitter release and uptake, leading to its psychoactive effects .
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the fluorine substituent.
1-(4-Chlorophenyl)piperazine: Another related compound with the chlorine substituent at a different position on the phenyl ring.
1-(4-Fluorophenyl)piperazine: Contains a fluorine substituent but lacks the chlorine atom.
Uniqueness: 1-(3-Chloro-2-fluorophenyl)piperazine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other phenylpiperazine derivatives .
Propriétés
Formule moléculaire |
C10H12ClFN2 |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
1-(3-chloro-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Clé InChI |
KZWPMWSGCNWTSB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)








